Bienvenue dans la boutique en ligne BenchChem!

3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Regioisomer differentiation Synthetic intermediate specification Pharmacophore architecture

3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is a halogenated 3-arylquinazoline-2,4-dione derivative with molecular formula C14H9ClN2O2 and molecular weight 272.69 g·mol⁻¹. The compound features a quinazoline-2,4(1H,3H)-dione core substituted at the N3 position with a 3-chlorophenyl (meta-chlorophenyl) group.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.69
CAS No. 2473-93-0
Cat. No. B2386313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione
CAS2473-93-0
Molecular FormulaC14H9ClN2O2
Molecular Weight272.69
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19)
InChIKeyMIOWCSICDLCGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2473-93-0): Core Identity and Structural Positioning for Research Procurement


3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is a halogenated 3-arylquinazoline-2,4-dione derivative with molecular formula C14H9ClN2O2 and molecular weight 272.69 g·mol⁻¹ . The compound features a quinazoline-2,4(1H,3H)-dione core substituted at the N3 position with a 3-chlorophenyl (meta-chlorophenyl) group . Structurally, it belongs to a pharmacologically significant class that has been investigated as non-steroidal progesterone receptor antagonists, bacterial DNA gyrase/topoisomerase IV inhibitors, and anticancer lead scaffolds [1]. Its defining characteristic is the regiochemical positioning of the chlorophenyl group at the N3 atom rather than the N1 atom, which distinguishes it from a series of N1-substituted 1-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione regioisomers described in earlier patent literature [2].

Why 3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione Cannot Be Substituted with Generic Analogs: Key Differentiation Drivers


3-Arylquinazoline-2,4-diones are not functionally interchangeable because two orthogonal structural variables—the position of chlorine on the phenyl ring (meta vs. para) and the site of aryl attachment on the quinazolinedione core (N3 vs. N1)—produce distinct electronic landscapes that govern target binding [1]. In the progesterone receptor antagonist series, meta-substituted phenyl derivatives exhibit markedly different antagonist potency compared to their para-substituted counterparts, a consequence of altered steric and electrostatic complementarity within the ligand-binding pocket [2]. Similarly, the N3-substituted architecture of the target compound creates a fundamentally different conformational profile compared to N1-substituted regioisomers, which are described in patent literature as anti-inflammatory agents with distinct pharmacophores [3]. These differences preclude naive substitution and demand compound-specific characterization data for reproducible research.

Quantitative Differentiation Evidence for 3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2473-93-0) Versus Closest Analogs


Regioisomeric Differentiation: N3- vs. N1-Substituted Quinazolinedione Architecture

3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is the N3-substituted regioisomer, structurally and functionally distinct from the N1-substituted 1-(3-chlorophenyl)-2,4(1H,3H)-quinazolinedione. Patent US3794643A explicitly describes the N1-substituted analog as an anti-inflammatory/analgesic agent, while the N3-substituted architecture of the target compound positions it within the 3-arylquinazoline-2,4-dione series studied for progesterone receptor antagonism and antibacterial gyrase inhibition [1]. The two regioisomers differ in their site of aryl attachment to the heterocyclic core, producing non-overlapping pharmacophore geometries that cannot be interchanged in target-based screening cascades [2].

Regioisomer differentiation Synthetic intermediate specification Pharmacophore architecture

Meta- vs. Para-Chlorophenyl Substitution: Electronic and Steric Impact on Binding Affinity

Within the 3-phenylquinazoline-2,4-dione series, the position of halogen substitution on the phenyl ring critically modulates biological activity. The target compound bears a meta-chlorophenyl group, whereas the commercially available analog 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione (CAS 2400-95-5) bears a para-chlorophenyl group . Published SAR studies on 3-phenylquinazoline-2,4-dione-based progesterone receptor antagonists demonstrate that substituent position on the phenyl ring influences antagonist potency through altered hydrogen-bonding patterns and steric accommodation within the PR ligand-binding domain [1]. Meta-substituted derivatives generate distinct electrostatic potential surfaces compared to para-substituted congeners, directly impacting receptor complementarity.

Halogen position SAR Progesterone receptor antagonism Electronic effects

Spectroscopic Differentiation: Verified NMR and MS Fingerprint for Identity Confirmation

3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione possesses a fully characterized spectroscopic profile with 2 NMR spectra (¹H and ¹³C) and 1 MS (GC) spectrum deposited in the KnowItAll Spectral Library and accessible via SpectraBase [1]. The compound's InChIKey (MIOWCSICDLCGIE-UHFFFAOYSA-N) and exact mass (272.035255 g·mol⁻¹) provide a unique digital identifier for unambiguous compound verification [1]. This multi-modal spectral dataset enables definitive differentiation from the N1-substituted regioisomer and para-chloro analog, which exhibit distinct NMR chemical shift patterns due to their different chemical environments.

Analytical characterization NMR fingerprinting Quality control

Antibacterial Activity Baseline: 3-Substitutedphenylquinazoline-2,4-dione Class Potency Against Gram-Positive and Gram-Negative Strains

3-Substitutedphenylquinazoline-2,4-diones, the chemical class to which the target compound belongs, have demonstrated promising antibacterial activity in comparative studies against standard fluoroquinolone antibiotics. Zaranappa et al. (2012) synthesized and evaluated a series of 3-substitutedphenylquinazoline-2,4-diones 1(a-m) and reported that several derivatives exhibited activity comparable to ciprofloxacin against both Gram-positive and Gram-negative bacterial strains [1]. The target compound, bearing the 3-chlorophenyl substituent, occupies a specific position within this SAR landscape defined by the electron-withdrawing character and steric profile of the meta-chloro group, which class-level evidence indicates is a favorable substitution pattern for antibacterial gyrase/topoisomerase IV inhibition [2].

Antibacterial screening DNA gyrase inhibition Gram-positive activity

Supplier-Documented Purity and Analytical Grade: Cross-Vendor Consensus at ≥95%

3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione is commercially available from multiple independent suppliers with a consistent minimum purity specification of 95% . AKSci supplies the compound (Cat. No. 8318AD) with a documented 95% purity specification and provides long-term storage guidance (cool, dry conditions) . Bidepharm additionally offers batch-specific QC documentation including NMR, HPLC, and GC analytical reports for lot-level traceability . This multi-vendor availability with consistent purity specifications provides procurement flexibility and reduces single-supplier dependency risk compared to less widely stocked analogs such as the N1-substituted regioisomer, which has more limited commercial sourcing.

Chemical procurement Purity specification Batch quality control

Synthetic Methodology Distinction: Anthranilic Acid-Isocyanate Route for N3-Substituted Quinazolinediones

The N3-substituted quinazoline-2,4-dione scaffold exemplified by the target compound is accessible through an efficient one-pot protocol using anthranilic acid derivatives and isocyanates, a route validated at >50 g scale [1]. This synthetic strategy differs fundamentally from the route described for N1-substituted regioisomers in patent US3794643A, which employs N-phenylanthranilic acid intermediates and urea condensation followed by alkylation [2]. The anthranilic acid-isocyanate method provides superior regiochemical control for accessing the N3-substituted architecture with fewer synthetic steps (one-pot operation) compared to the multi-step sequence required for N1-substituted analogs.

Synthetic methodology Regioselective preparation Scale-up compatibility

Optimal Research and Industrial Use Cases for 3-(3-Chlorophenyl)quinazoline-2,4(1H,3H)-dione Based on Verified Evidence


Progesterone Receptor Antagonist SAR Studies Requiring Defined Meta-Chloro Substitution

Investigators conducting structure-activity relationship studies on non-steroidal progesterone receptor antagonists should procure 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione specifically when the meta-chloro substitution pattern is required to probe electronic and steric effects at the PR ligand-binding domain. The published SAR framework [1] establishes that phenyl ring substitution position critically modulates antagonist potency in T-47D alkaline phosphatase assays; use of the para-chloro analog (CAS 2400-95-5) will generate non-comparable data due to divergent Hammett electronic parameters (σ_m = 0.37 vs. σ_p = 0.23).

Analytical Reference Standard for N3-Substituted Quinazolinedione Identity Verification

Quality control and analytical laboratories requiring a verified reference standard for N3-substituted quinazoline-2,4-diones can utilize this compound, which has 2 NMR spectra and 1 GC-MS spectrum deposited in the KnowItAll Spectral Library [1]. The InChIKey (MIOWCSICDLCGIE-UHFFFAOYSA-N) and exact mass (272.035255 g·mol⁻¹) serve as machine-readable identifiers for automated compound verification workflows. This spectral dataset enables definitive discrimination from the N1-substituted regioisomer and the para-chloro analog.

Antibacterial Gyrase/Topoisomerase Inhibitor Screening with Meta-Chloro Aryl Pharmacophore

Research groups exploring quinazoline-2,4-dione-based bacterial DNA gyrase and topoisomerase IV inhibitors should use this compound as a specific meta-chloro-substituted probe within the 3-arylquinazoline-2,4-dione pharmacophore space. Class-level evidence demonstrates that 3-substitutedphenylquinazoline-2,4-diones exhibit antibacterial activity comparable to ciprofloxacin [1], and the meta-chloro substitution contributes electron-withdrawing character that class-level SAR indicates is favorable for target engagement .

Synthetic Methodology Development Using Validated One-Pot Quinazolinedione Route

Medicinal chemistry laboratories developing synthetic routes to N3-substituted quinazoline-2,4-dione libraries should use this compound as a reference standard for the anthranilic acid-isocyanate one-pot methodology, validated at >50 g scale [1]. This synthetic approach provides regiochemical control for N3-substitution that is not achievable via the N1-directed routes described in earlier patent literature , enabling efficient access to the correct regioisomeric series.

Quote Request

Request a Quote for 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.